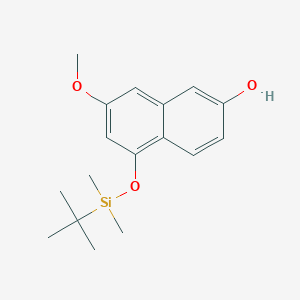

5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol

Description

5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol is a naphthalene derivative featuring a hydroxyl group at position 2, a methoxy group at position 7, and a tert-butyldimethylsilyl (TBS) ether at position 4. The TBS group serves as a robust protecting agent for hydroxyl functionalities, enhancing stability during synthetic processes. A high-yielding synthesis (97%) of this compound was achieved via silylation of 7-methoxynaphthalen-2-ol using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in hexanes/ethyl acetate, yielding a clear oil . This method highlights the efficiency of TBS protection in aromatic systems.

Propriétés

Formule moléculaire |

C17H24O3Si |

|---|---|

Poids moléculaire |

304.5 g/mol |

Nom IUPAC |

5-[tert-butyl(dimethyl)silyl]oxy-7-methoxynaphthalen-2-ol |

InChI |

InChI=1S/C17H24O3Si/c1-17(2,3)21(5,6)20-16-11-14(19-4)10-12-9-13(18)7-8-15(12)16/h7-11,18H,1-6H3 |

Clé InChI |

MJHZVGCIGHGNFI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)[Si](C)(C)OC1=C2C=CC(=CC2=CC(=C1)OC)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (MeI) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The naphthalene core can be reduced under specific conditions to form dihydronaphthalene derivatives.

Substitution: The TBDMS group can be substituted with other functional groups using reagents like tetra-n-butylammonium fluoride (TBAF) in THF.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: TBAF in THF is used to remove the TBDMS group and replace it with other functional groups.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydronaphthalene derivatives.

Substitution: Formation of hydroxyl or other substituted derivatives.

Applications De Recherche Scientifique

5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

Medicine: Could be used in the development of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The methoxy group can participate in various chemical transformations, making the compound versatile in synthetic applications .

Comparaison Avec Des Composés Similaires

tert-Butyldimethylsilyl (TBS) vs. Trimethylsilyl (TMS) Ethers

- Stability : TBS ethers exhibit superior stability under acidic and basic conditions compared to TMS ethers, which are more prone to hydrolysis.

- Physical State: TBS-protected naphthalenols (e.g., compound 17 in ) are often isolated as oils, whereas TMS ethers may crystallize but are more volatile.

- Synthetic Utility : TBSCl is preferred for long-term protection in multi-step syntheses, as demonstrated in the synthesis of nucleotide analogues (e.g., compound 9 in ), where orthogonal protection strategies are critical.

Orthogonal Protection in Nucleotide Analogues

Compound 9 () incorporates a TBS-protected hydroxyl alongside a bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group. This orthogonal setup allows sequential deprotection without interference, underscoring the TBS group’s compatibility with acid-labile DMT groups.

Substitution Patterns on Naphthalene Cores

Positional Isomerism

- 5-TBS-7-OMe vs. 6-TBS-7-OMe Derivatives : Electronic effects vary with substitution positions. For instance, 5-TBS-7-OMe substitution (target compound) may alter electron density at the reactive 2-OH site compared to isomers, influencing downstream reactivity.

- Biological Relevance : While direct biological data are absent in the evidence, substituent positioning in polyaromatic systems often modulates interactions in medicinal chemistry contexts.

Extended Conjugation Systems

Compound 1.2.2' () features a TBS-protected hydroxyl in a heptenone framework. Unlike the naphthalene core, this aliphatic system’s reactivity is dominated by ketone and alkene functionalities, with the TBS group stabilizing the hydroxyl during Wittig reactions.

Reaction Conditions and Yields

Silylation Efficiency

| Compound | Silylating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Target Compound () | TBSCl | Imidazole | Hexanes/EA | 97 | |

| Aliphatic Heptenone () | TBSCl | Not Specified | DCM | Not Reported |

- The target compound’s synthesis achieved near-quantitative yield under mild conditions, contrasting with aliphatic systems (e.g., ), where yields may vary due to steric or electronic factors.

Orthogonal Deprotection in Multi-Step Syntheses

Activité Biologique

5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol (TBDMS-naphthol) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C15H20O3Si

- Molecular Weight: 304.46 g/mol

- LogP: 4.938, indicating lipophilicity which may influence its bioavailability and interaction with biological membranes .

The compound features a tert-butyldimethylsilyl group that enhances its stability and solubility, allowing it to interact effectively with various biological targets. The methoxy and hydroxyl groups are likely involved in hydrogen bonding and π-π interactions, which are critical for receptor binding.

1. Antioxidant Activity

TBDMS-naphthol has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

2. Anti-inflammatory Effects

Research indicates that TBDMS-naphthol can modulate inflammatory pathways. It has been observed to reduce the expression of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

3. Neuroprotective Properties

Preliminary studies suggest that TBDMS-naphthol may have neuroprotective effects, possibly through the modulation of neuroreceptor activity. Its interaction with neurotransmitter systems could provide benefits in neurodegenerative conditions .

Case Studies

-

In Vivo Studies on Neuroprotection:

A study investigated the effects of TBDMS-naphthol on rat models of neurodegeneration. The results indicated a significant reduction in neuronal cell death and improved cognitive function metrics compared to control groups . -

Inflammation Model:

In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, TBDMS-naphthol administration resulted in decreased levels of TNF-alpha and IL-6, showcasing its anti-inflammatory potential .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.